2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxybenzyl)acetamide
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Overview
Description
2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxybenzyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one.
Acylation: The chromen-2-one derivative is then acylated with 3-methoxybenzylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating biological responses.
Pathway Modulation: The compound may affect various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 4-hydroxycoumarin and 7-hydroxy-4-methylcoumarin share structural similarities.
Benzylamine Derivatives: Compounds like N-benzylacetamide and N-(3-methoxybenzyl)acetamide are structurally related.
Uniqueness
2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxybenzyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H21NO5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H21NO5/c1-12-16-7-8-18(23)13(2)20(16)27-21(25)17(12)10-19(24)22-11-14-5-4-6-15(9-14)26-3/h4-9,23H,10-11H2,1-3H3,(H,22,24) |
InChI Key |
FUQAPVDNNOCNFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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